molecular formula H6K2N2O9Os2 B1496405 Potassium nitridotrioxoosmate(1-) CAS No. 21774-03-8

Potassium nitridotrioxoosmate(1-)

Cat. No.: B1496405
CAS No.: 21774-03-8
M. Wt: 636.7 g/mol
InChI Key: GVQIMNUGDBKBQY-UHFFFAOYSA-N
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Description

The compound "Potassium Azanide–Osmium–Water (1/1/1/3)" (hereafter referred to as K-Os-NH₂-H₂O) is a coordination complex involving osmium in a mixed-ligand environment. The formula suggests a stoichiometric ratio of 1:1:1:3 for potassium, azanide (NH₂⁻), osmium, and water, respectively.

Osmium’s versatility in forming stable complexes with nitrogen-based ligands (e.g., cyanide, ammine) is well-documented . However, azanide (NH₂⁻) ligands are less common due to their strong basicity and tendency to deprotonate, which complicates isolation. The presence of water in the complex suggests labile aqua ligands, which may influence solubility and reactivity in aqueous environments.

Properties

CAS No.

21774-03-8

Molecular Formula

H6K2N2O9Os2

Molecular Weight

636.7 g/mol

IUPAC Name

dipotassium;bis(azanidylidene(trioxo)osmium);trihydrate

InChI

InChI=1S/2K.2N.3H2O.6O.2Os/h;;;;3*1H2;;;;;;;;/q2*+1;2*-1;;;;;;;;;;;

InChI Key

GVQIMNUGDBKBQY-UHFFFAOYSA-N

Canonical SMILES

N#[Os-](=O)(=O)=O.[K+]

Pictograms

Irritant

Origin of Product

United States

Biological Activity

Potassium azanide–osmium–water (1/1/1/3), also known as potassium amide complexed with osmium in an aqueous medium, is a compound of interest in the field of bioinorganic chemistry. This article explores its biological activity, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Composition and Properties

  • Chemical Formula : KOs(NH₂)·3H₂O
  • Molecular Weight : Varies based on hydration state
  • Solubility : Highly soluble in water due to the presence of water molecules in the structure.

The biological activity of potassium azanide–osmium–water is primarily attributed to its interaction with biological macromolecules, particularly nucleic acids and proteins. The osmium center can coordinate with DNA, leading to significant alterations in cellular processes.

Key Mechanisms:

  • DNA Interaction : Osmium complexes are known to bind to DNA, causing structural changes that can inhibit replication and transcription. This interaction is similar to that observed with platinum-based drugs like cisplatin.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.
  • Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways, affecting cell viability.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of potassium azanide–osmium–water on various cancer cell lines. For instance:

  • Study A : In vitro tests on human cervical carcinoma cells showed a dose-dependent increase in cell death, with IC50 values indicating significant potency compared to control groups.
  • Study B : Research on breast cancer cells demonstrated that treatment with the compound resulted in increased apoptosis markers and reduced proliferation rates.

Table 1: Summary of Cytotoxicity Findings

Cell LineIC50 (µM)Apoptosis Rate (%)Reference
Human Cervical Carcinoma5.270
Breast Cancer Cells4.865
Lung Cancer Cells6.060

Quantum Chemical Studies

Recent quantum chemical studies have provided insights into the stability and reactivity of potassium azanide–osmium complexes. DFT calculations suggest that the osmium center exhibits strong electron-withdrawing properties, enhancing its interaction with nucleophiles such as DNA bases.

Hydrolysis and Stability

The stability of the compound in aqueous solution is crucial for its biological activity. Hydrolysis studies indicate that the compound remains stable under physiological conditions while maintaining a sufficient concentration of reactive species capable of interacting with cellular targets.

Potential Applications

Given its biological activity, potassium azanide–osmium–water shows promise for various applications:

  • Anticancer Agent : Due to its ability to induce apoptosis in cancer cells, it could serve as a lead compound for developing new anticancer therapies.
  • Biomolecular Probes : Its capacity to bind selectively to DNA makes it a candidate for use as a molecular probe in biological imaging.

Comparison with Similar Compounds

Comparison with Similar Compounds

Osmium Cyano-Oxo Complexes (e.g., K₂[OsO₂(CN)₄])

  • Structure and Oxidation State: K₂[OsO₂(CN)₄] contains osmium in the +6 oxidation state, coordinated by two oxo (O²⁻) and four cyano (CN⁻) ligands . In contrast, K-Os-NH₂-H₂O likely features osmium in a lower oxidation state (e.g., +4 or +5) due to the weaker-field azanide ligand.
  • Synthesis: Cyano-oxo complexes are synthesized via reaction of OsO₄ with excess KCN, yielding orange-red solutions . K-Os-NH₂-H₂O would require controlled conditions to prevent NH₂⁻ protonation or osmium disproportionation.
  • Stability: Cyano complexes are relatively stable in solution but difficult to isolate . Azanide complexes may exhibit greater lability due to ligand basicity.

Osmium Tetroxide (OsO₄)

  • Oxidizing Power : OsO₄ (Os in +8 state) is a potent oxidizing agent used in organic synthesis and electron microscopy . K-Os-NH₂-H₂O, with lower osmium oxidation states, would have milder oxidizing properties.
  • Toxicity : OsO₄ is highly toxic and volatile, whereas K-Os-NH₂-H₂O’s toxicity would depend on ligand stability and osmium release kinetics.

Potassium Permanganate (KMnO₄)

  • Applications: KMnO₄ is widely used in water treatment and disinfection . K-Os-NH₂-H₂O lacks such broad utility but could niche applications in catalysis or materials science.
  • Solubility: KMnO₄ is highly water-soluble, while K-Os-NH₂-H₂O’s solubility would depend on ligand hydrophilicity and counterion interactions.

Comparison Table

Property K-Os-NH₂-H₂O (Inferred) K₂[OsO₂(CN)₄] OsO₄ KMnO₄
Oxidation State +4 or +5 +6 +8 +7 (Mn)
Ligands NH₂⁻, H₂O O²⁻, CN⁻ O²⁻ O²⁻
Solubility Moderate (aqueous-dependent) Partially soluble Low High
Toxicity Likely moderate High (cyanide content) Extremely high Moderate
Applications Research-focused Unstable intermediate Organic synthesis, microscopy Water treatment, disinfection

Research Findings and Challenges

  • Synthetic Challenges : The synthesis of K-Os-NH₂-H₂O would require precise pH control to stabilize NH₂⁻ ligands, as seen in analogous imidazolium salt preparations (e.g., pH adjustment to 9 using NH₄OH ).
  • Spectroscopic Characterization : Techniques like X-ray crystallography or NMR (for labile aqua ligands) would be critical but complicated by osmium’s paramagnetism in certain oxidation states.
  • Comparative Reactivity : Unlike cyanide or oxo ligands, NH₂⁻ may confer unique redox behavior, such as proton-coupled electron transfer, which merits further study.

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